An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine
An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Naphthyridine is a heterocyclic aromatic compound with the chemical formula C₈H₆N₂.[1][2][3] It belongs to the naphthyridine family of isomers, which are diazanaphthalenes characterized by a molecular structure composed of two fused pyridine rings. The unique arrangement of nitrogen atoms within this bicyclic system imparts a distinct set of physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. In drug discovery, the 1,7-naphthyridine scaffold is recognized as a privileged structure, appearing in molecules with a wide range of biological activities, including kinase inhibition.[4] Understanding the core physicochemical properties of this scaffold is paramount for designing and developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical characteristics of 1,7-naphthyridine, offering both foundational data and the experimental context for their determination.
Core Physicochemical Properties of 1,7-Naphthyridine
The utility of 1,7-naphthyridine as a building block in drug development and materials science is fundamentally governed by its inherent physicochemical properties. These characteristics influence its solubility, membrane permeability, target-binding interactions, and formulation potential.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | [1][2][3] |
| Molecular Weight | 130.15 g/mol | [1][2] |
| CAS Number | 253-69-0 | [1][3] |
| Appearance | Crystalline solid | |
| Melting Point | 57-60 °C | |
| Boiling Point | 267.3 ± 13.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| pKa (experimental) | 3.63 | |
| LogP (calculated) | 1.1 | [1] |
| Water Solubility (calculated) | log10WS = -2.81 | [5] |
Molecular Structure and Basicity (pKa)
1,7-Naphthyridine possesses two nitrogen atoms within its fused ring system. The lone pair of electrons on these nitrogen atoms confers basic properties to the molecule. The acid dissociation constant (pKa) of the protonated form is a critical parameter, as it dictates the molecule's ionization state at a given pH. The experimental pKa of 1,7-naphthyridine has been determined to be 3.63. This value indicates that 1,7-naphthyridine is a weak base.
Significance in Drug Development: The pKa is a crucial determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, the ionization state in the gastrointestinal tract (pH 1.5-8.0) significantly impacts absorption. A compound with a pKa of 3.63 will be predominantly in its protonated, charged form in the acidic environment of the stomach, which can influence its solubility and membrane permeability.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For 1,7-naphthyridine, the calculated octanol/water partition coefficient (XLogP3-AA) is 1.1.[1]
Significance in Drug Development: LogP is a cornerstone of Lipinski's "Rule of Five," which provides guidelines for the druglikeness of a molecule. A LogP value of 1.1 suggests that 1,7-naphthyridine has a moderate degree of lipophilicity, which is often a desirable characteristic for drug candidates, balancing aqueous solubility with the ability to permeate lipid membranes.
Solubility
The solubility of a compound in aqueous and organic solvents is fundamental to its utility in both biological and synthetic contexts. 1,7-Naphthyridine exhibits limited solubility in water, a characteristic attributed to its aromatic, heterocyclic structure. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and various alcohols. A calculated value for its water solubility is given as a log10 of the molar solubility (log10WS) of -2.81.[5]
Significance in Drug Development: Aqueous solubility is a critical factor for drug formulation and bioavailability. Poor aqueous solubility can hinder the development of intravenous formulations and lead to poor absorption after oral administration. The ability to dissolve in organic solvents like DMSO is essential for in vitro screening assays.
Spectroscopic Properties
The spectroscopic signature of 1,7-naphthyridine provides a means for its identification and characterization.
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UV-Visible Spectroscopy: The NIST Chemistry WebBook provides the UV-Visible spectrum of 1,7-naphthyridine. As a conjugated aromatic system, it absorbs ultraviolet radiation. The spectrum exhibits characteristic absorption bands corresponding to π → π* electronic transitions.[3] The conjugation of the two pyridine rings influences the wavelength of maximum absorption (λmax).[6][7]
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,7-naphthyridine, confirming its molecular formula of C₈H₆N₂. The NIST WebBook contains mass spectrum data for 1,7-naphthyridine.[3]
Experimental Determination of Physicochemical Properties
The accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR) and for the successful development of drug candidates. Below are detailed protocols for key experimental procedures.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 1,7-naphthyridine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with water to a known concentration (e.g., 1-10 mM).
-
Calibration of the pH Meter: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Causality and Trustworthiness: Potentiometric titration is a robust and well-established method for pKa determination. The direct measurement of pH as a function of added acid provides a reliable determination of the equilibrium constant for protonation. Ensuring proper calibration of the pH meter and using high-purity reagents are critical for the accuracy of the results.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.
Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of 1,7-naphthyridine in the n-octanol-saturated water.
-
Partitioning: Add a precise volume of the aqueous solution of the compound to a vessel containing a precise volume of the water-saturated n-octanol.
-
Equilibration: Shake the vessel at a constant temperature for a sufficient time to allow for the partitioning equilibrium to be reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Determine the concentration of 1,7-naphthyridine in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
Causality and Trustworthiness: This method directly measures the partitioning of the compound between the two immiscible phases, providing a direct and accurate measure of its lipophilicity. The main challenges are ensuring that equilibrium is reached and accurately measuring the concentration in each phase, especially for compounds with very high or very low LogP values.
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for LogP determination by the shake-flask method.
Conclusion
The physicochemical properties of 1,7-naphthyridine, particularly its basicity, moderate lipophilicity, and solubility profile, establish it as a valuable scaffold in medicinal chemistry. A thorough understanding and accurate determination of these properties are essential for the rational design of novel 1,7-naphthyridine derivatives with improved therapeutic potential. The experimental protocols and foundational data presented in this guide serve as a critical resource for researchers and scientists working with this important heterocyclic motif, enabling more informed decisions in the drug discovery and development process.
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